N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound belongs to the quinoline-derived acetamide class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a 6-fluoro group and a 4-methoxybenzenesulfonyl moiety at position 2. The acetamide side chain is linked to a 2,4-dimethylphenyl group, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-16-4-10-22(17(2)12-16)28-25(30)15-29-14-24(26(31)21-13-18(27)5-11-23(21)29)35(32,33)20-8-6-19(34-3)7-9-20/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNKZGOHUGMDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C26H23FN2O5S
- Molecular Weight : 494.54 g/mol
- CAS Number : 872198-86-2
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the quinoline moiety is known to confer several pharmacological properties, including antimicrobial and anti-inflammatory effects. The sulfonamide group enhances solubility and bioavailability, making it a promising candidate for therapeutic applications.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial replication.
Anti-inflammatory Properties
Research indicates that quinoline derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be mediated through the modulation of the NF-kB signaling pathway, which plays a pivotal role in inflammation.
Case Studies
- In Vitro Studies : A study assessing the anti-inflammatory effects of related quinoline compounds demonstrated a reduction in IL-6 and TNF-alpha levels in macrophage cultures treated with these compounds.
- In Vivo Models : In animal models of inflammation, administration of similar quinoline derivatives resulted in decreased paw edema and inflammatory cell infiltration, suggesting effective anti-inflammatory action.
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Spectroscopic and Physicochemical Comparisons
- NMR Profiles : The 6-fluoro and 4-methoxybenzenesulfonyl groups in the target compound induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to analogs with benzoyl or fluorobenzenesulfonyl groups. These shifts reflect differences in electron-withdrawing effects and hydrogen-bonding capabilities .
- Hydrogen Bonding : The planar amide group in the target compound facilitates dimer formation via N–H⋯O interactions, similar to N-(3,4-dichlorophenyl) analogs. However, steric hindrance from the 2,4-dimethylphenyl group may reduce intermolecular interactions compared to smaller substituents (e.g., 2-methylphenyl) .
Bioactivity Considerations
While direct bioactivity data for the target compound are absent in the provided evidence, related compounds exhibit diverse applications:
- Enzyme Inhibition: Quinoline derivatives with electron-withdrawing substituents (e.g., sulfonyl) are often explored as kinase or protease inhibitors .
Key Research Findings
Sulfonyl vs. Benzoyl Groups : The 4-methoxybenzenesulfonyl group in the target compound enhances metabolic stability compared to benzoyl-containing analogs, which are more prone to hydrolysis .
Crystallographic Behavior : Unlike N-(3,4-dichlorophenyl) analogs, which form R₂²(10) hydrogen-bonded dimers, the target compound’s bulky substituents may favor alternative packing modes, impacting crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
